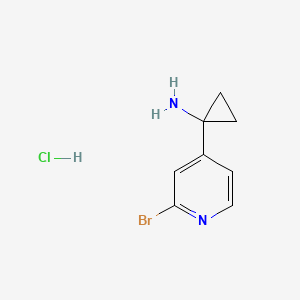

1-(2-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride

Description

1-(2-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride is a cyclopropane-containing amine derivative featuring a 2-bromopyridin-4-yl substituent. The compound combines the steric constraint of the cyclopropane ring with the electronic effects of the brominated pyridine moiety, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C8H10BrClN2 |

|---|---|

Molecular Weight |

249.53 g/mol |

IUPAC Name |

1-(2-bromopyridin-4-yl)cyclopropan-1-amine;hydrochloride |

InChI |

InChI=1S/C8H9BrN2.ClH/c9-7-5-6(1-4-11-7)8(10)2-3-8;/h1,4-5H,2-3,10H2;1H |

InChI Key |

NXFMNVXAGPGMIM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC(=NC=C2)Br)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyclopropanation of 2-Bromopyridine-4-carboxaldehyde

Step 1: Bromination of Pyridine Derivative

- Starting from pyridine-4-carboxaldehyde, bromination at the 2-position is achieved via electrophilic aromatic substitution using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in a suitable solvent like carbon tetrachloride or acetonitrile.

- Reaction Conditions:

| Parameter | Details |

|---|---|

| Reagents | N-bromosuccinimide, AIBN |

| Solvent | Acetonitrile |

| Temperature | 60–80°C |

| Time | 4–8 hours |

Step 2: Formation of Cyclopropan-1-amine

- The brominated pyridine derivative undergoes a cyclopropanation reaction, often via the Simmons–Smith reaction, which involves diiodomethane and a zinc-copper couple.

- Reaction Conditions:

| Parameter | Details |

|---|---|

| Reagents | Diiodomethane, zinc-copper couple |

| Solvent | Diethyl ether or dichloromethane |

| Temperature | 0°C to room temperature |

| Time | 12–24 hours |

This step introduces the cyclopropane ring attached to the pyridine ring at the 4-position.

Step 3: Nucleophilic Amination

- The cyclopropane derivative is then aminated at the cyclopropane carbon via nucleophilic substitution, often using ammonia or primary amines under pressure or elevated temperature.

- The amino group attaches to the cyclopropane, forming the cyclopropan-1-amine core.

Step 4: Formation of Hydrochloride Salt

- The free amine is protonated by treatment with hydrochloric acid, yielding 1-(2-bromopyridin-4-YL)cyclopropan-1-amine hydrochloride .

Cross-Coupling Approach Using Palladium Catalysis

Recent studies, including those on similar compounds, indicate that palladium-catalyzed cross-coupling reactions are effective:

- Reaction: Suzuki-Miyaura coupling between 2-bromopyridine-4-amine and cyclopropylboronic acid derivatives.

| Parameter | Details |

|---|---|

| Catalysts | Palladium(II) acetate with phosphine ligands (e.g., bis(diphenylphosphino)ferrocene) |

| Base | Cesium carbonate or potassium carbonate |

| Solvent | 1,4-Dioxane and water mixture |

| Temperature | 110°C |

| Duration | 12–24 hours |

This method provides high yields (~60–100%) and is adaptable for large-scale synthesis.

- The product is purified via column chromatography.

- Protonation with hydrochloric acid yields the hydrochloride salt.

Key Data and Reaction Conditions Summary

| Method | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Cyclopropanation via Simmons–Smith | Diiodomethane, Zn-Cu | Dichloromethane | 0°C to RT | 12–24 h | Variable | Requires careful control to prevent overreaction |

| Palladium-catalyzed cross-coupling | 2-Bromopyridine-4-amine, cyclopropylboronic acid, Pd catalyst | 1,4-Dioxane/water | 110°C | 12–24 h | 60–100% | High efficiency, scalable |

Notes on Purification and Characterization

- The final product is typically purified by recrystallization from suitable solvents such as ethanol or ethyl acetate.

- Structural confirmation is achieved via NMR, MS, and IR spectroscopy.

- The hydrochloride salt is prepared by acidification with gaseous or aqueous HCl, followed by filtration and drying.

Chemical Reactions Analysis

Cross-Coupling Reactions

The 2-bromopyridine moiety participates in palladium- and copper-catalyzed cross-couplings, enabling modular derivatization.

Key Examples:

-

Mechanistic Insights: Oxidative addition of the C–Br bond to Pd⁰ or Cu¹ forms intermediates (e.g., aryl-Pd/Cu species), which undergo transmetallation or reductive elimination to yield coupled products . Steric hindrance from the cyclopropane ring slows kinetics but improves regioselectivity.

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates nucleophilic displacement of bromine under mild conditions.

Reactivity Trends:

-

Kinetic Studies: Second-order rate constants () for SNAr with piperidine in DMF:

Cyclopropane Ring Reactivity

The strained cyclopropane undergoes controlled ring-opening and functionalization.

Key Transformations:

-

Acid-Mediated Ring-Opening:

Treatment with HCl (4 M in dioxane, 24 h) yields 3-(aminomethyl)-2-bromopyridine hydrochloride via C–C bond cleavage . -

Radical Addition:

Under UV light with CCl₄, trichloromethyl adducts form via radical chain mechanisms (71% yield) .

Amine Functionalization

The primary amine participates in acylation and reductive alkylation.

Protection/Deprotection Strategies:

| Reaction | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | Pivaloyl chloride, Et₃N | N-Pivaloyl-protected derivative | 89% | |

| Reductive Amination | Benzaldehyde, NaBH₃CN | N-Benzyl analogue | 65% |

-

Stability Data: The hydrochloride salt remains stable in aqueous solutions (pH 2–6) for >48 h at 25°C but hydrolyzes rapidly under alkaline conditions .

Comparative Reactivity with Analogues

| Compound | C–Br Bond Reactivity (Relative Rate) | Cyclopropane Stability | Key Difference |

|---|---|---|---|

| 1-(3-Bromopyridin-4-yl)cyclopropanamine | 1.0 (Reference) | High | Bromine position |

| 1-(4-Bromophenyl)cyclopropanamine | 0.3 | Moderate | Aromatic system |

| 1-(2-Chloropyridin-4-yl)cyclopropanamine | 0.7 | High | Halogen leaving group ability |

Scientific Research Applications

1-(2-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: It may serve as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

Industry: The compound can be used in the development of new materials or as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and

Biological Activity

1-(2-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride is a chemical compound notable for its unique structural features, which include a cyclopropane ring and a brominated pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological targets.

- Molecular Formula: C₈H₉BrN₂

- Molecular Weight: Approximately 213.074 g/mol

- Appearance: Typically encountered as a hydrochloride salt, enhancing solubility in water.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromopyridine component enhances its reactivity, allowing it to modulate various biological processes. The cyclopropane ring contributes to the compound's stability and bioavailability, making it a promising candidate for therapeutic applications.

Potential Therapeutic Applications

Research indicates that this compound may exhibit:

- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, warranting further investigation into their efficacy against various pathogens.

- Anticancer Properties: The compound's structure suggests potential interactions with proteins involved in cancer pathways, making it a candidate for anticancer drug development.

Interaction Studies

Studies focusing on the binding affinity and selectivity of this compound towards biological targets are crucial. These investigations aim to elucidate its pharmacological profile and therapeutic potential. For instance, similar compounds have shown interactions with protein kinases, indicating the need for comprehensive pharmacological profiling to assess their efficacy in clinical settings.

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(2-Chloropyridin-4-YL)cyclopropan-1-amine | Chlorine instead of Bromine | Moderate antimicrobial activity |

| 1-(2-Fluoropyridin-4-YL)cyclopropan-1-amine | Fluorine substitution | Limited data on biological activity |

| 1-(2-Iodopyridin-4-YL)cyclopropan-1-amine | Iodine substitution | Potentially higher reactivity |

The presence of a bromine atom in this compound enhances its reactivity compared to its chloro, fluoro, and iodo counterparts, making it a more versatile intermediate in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below highlights key structural and molecular differences between the target compound and its analogs:

*Inferred formula based on structural analogs.

Key Observations:

- Substituent Effects : Bromine in the pyridine’s 2-position (target) versus phenyl para-bromine () alters steric and electronic profiles. Fluorine substituents () enhance metabolic stability but reduce lipophilicity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-bromopyridin-4-yl)cyclopropan-1-amine hydrochloride, and what reaction conditions are critical for its formation?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of a bromopyridine precursor with a cyclopropane amine, followed by HCl salt formation. Key steps include controlling reaction temperature (0–25°C), using anhydrous solvents (e.g., THF or DCM), and optimizing stoichiometry to minimize byproducts like unreacted cyclopropane intermediates. Post-synthesis purification via recrystallization or column chromatography is essential for isolating the hydrochloride salt .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify cyclopropane ring protons (δ ~1.5–2.5 ppm) and bromopyridine aromatic signals (δ ~7.5–8.5 ppm).

- HPLC-MS : Confirms purity (>95%) and molecular weight (e.g., [M+H]+ peak at m/z 257.5).

- X-ray crystallography : Resolves stereochemical configuration of the cyclopropane ring, critical for structure-activity studies .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Eye/Skin Exposure : Immediate flushing with water for 15 minutes; use PPE (gloves, goggles).

- Toxicology : Limited data exist; assume acute toxicity. Work in a fume hood and follow institutional protocols for amine hydrochlorides .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis, and what industrial methods are transferable to lab settings?

- Methodological Answer :

- Process Optimization : Use flow chemistry for controlled mixing and heat dissipation.

- Catalysis : Explore Pd-catalyzed coupling to enhance bromopyridine reactivity.

- Salt Formation : Adjust HCl gas flow rate during precipitation to improve crystallinity and yield (>80%) .

Q. How should researchers address contradictions in reported biological activities of structurally similar cyclopropane derivatives?

- Methodological Answer :

- Purity Analysis : Verify compound integrity via LC-MS to rule out impurities (e.g., unreacted bromopyridine).

- Assay Validation : Use standardized cell lines (e.g., HEK293 for receptor studies) and replicate conditions from literature.

- Meta-Analysis : Compare substituent effects (e.g., 2-bromo vs. 3-bromo isomers) using databases like REAXYS to identify structure-activity trends .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model the bromopyridine's electron-withdrawing effect on cyclopropane ring strain.

- Retrosynthetic Tools : Use Pistachio/BKMS databases to propose Suzuki-Miyaura or Buchwald-Hartwig couplings for derivatization.

- Docking Studies : Predict binding affinities if targeting enzymes (e.g., kinases) by comparing with known cyclopropane inhibitors .

Q. How does stereochemistry (cis/trans isomerism) in the cyclopropane ring affect biological activity, and how can it be controlled?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC or enzymatic kinetic resolution to separate isomers.

- Stereoselective Synthesis : Employ transition-metal catalysts (e.g., Rh(II)) for asymmetric cyclopropanation.

- Activity Testing : Compare IC values of isomers in target assays (e.g., kinase inhibition) to establish stereochemical impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.